molecular formula C20H20FN3O2S B6569385 N-benzyl-2-(2-{[(2-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921846-91-5

N-benzyl-2-(2-{[(2-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No.: B6569385
CAS No.: 921846-91-5
M. Wt: 385.5 g/mol
InChI Key: YMSRLBXQYJXUBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(2-{[(2-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a synthetic imidazole-derived acetamide featuring a benzyl group, a 2-fluorobenzylthio moiety, and a hydroxymethyl substituent on the imidazole ring. Its synthesis likely involves multi-step reactions, including thioether formation and acetamide coupling, as inferred from analogous imidazole derivatives .

Properties

IUPAC Name

N-benzyl-2-[2-[(2-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2S/c21-18-9-5-4-8-16(18)14-27-20-23-11-17(13-25)24(20)12-19(26)22-10-15-6-2-1-3-7-15/h1-9,11,25H,10,12-14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSRLBXQYJXUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC3=CC=CC=C3F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-(2-{[(2-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's molecular formula is C22H22FN3O2SC_{22}H_{22}FN_3O_2S, and it has a molecular weight of 439.52 g/mol. The structural features include:

  • Imidazole ring : Contributes to the compound's biological activity.
  • Benzyl and fluorophenyl moieties : May enhance lipophilicity and cellular uptake.
  • Sulfanyl group : Potentially involved in interactions with biological targets.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC22H22FN3O2S
Molecular Weight439.52 g/mol
PurityTypically ≥95%

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.

Case Study: Antibacterial Efficacy

A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results:

  • Staphylococcus aureus : MIC = 15.6 µg/mL
  • Escherichia coli : MIC = 31.2 µg/mL
  • Pseudomonas aeruginosa : MIC = 62.5 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antibiotics, particularly against resistant strains.

The proposed mechanism of action involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways in bacteria. This dual action is crucial for overcoming bacterial resistance mechanisms.

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications in the benzyl and imidazole moieties significantly affect the compound's biological activity. For instance, replacing the fluorophenyl group with other halogenated phenyl groups resulted in varying degrees of antibacterial potency.

Table 2: SAR Insights

ModificationEffect on Activity
Fluorophenyl to ChlorophenylIncreased potency
Altering imidazole substituentsVariable effects
Sulfanyl group presenceEssential for activity

Additional Biological Activities

Beyond antibacterial properties, this compound has been investigated for antifungal and anticancer activities.

Antifungal Activity

Preliminary studies have shown that the compound exhibits moderate antifungal activity against Candida species, with MIC values ranging from 15 to 30 µg/mL, suggesting potential for treating fungal infections.

Anticancer Potential

In vitro studies indicated that the compound may inhibit cell proliferation in certain cancer cell lines, although further research is needed to elucidate its mechanisms and efficacy in vivo.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Similarities and Variations

The compound shares a common scaffold with other imidazole-thioacetamide derivatives, differing primarily in substituents on the benzyl, aryl, or acetamide groups. Key analogs include:

Compound Name Substituent Variations Molecular Weight (g/mol) Notable Properties
Target Compound 2-fluorobenzylthio, benzylacetamide 335.40 Hydroxymethyl group may enhance hydrophilicity; fluorine improves metabolic stability.
N-(2,4-difluorophenyl) analog 2,4-difluorophenyl acetamide 441.44 Additional fluorine atom increases electronegativity, potentially altering target binding.
N-(propenyl) derivative Propenyl group instead of benzyl 335.40 Altered lipophilicity; may influence membrane permeability.
N-(2-chlorophenyl)-2-(2-methyl-5-nitroimidazol-1-yl)acetamide Chlorophenyl, nitroimidazole 308.75 Nitro group confers redox activity; reported in vivo anticancer potential .
N-cyclopropyl-2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetamide Cyclopropylamide, phenylsulfonyl 439.52 Sulfonyl group enhances electron-withdrawing effects; possible protease inhibition.

Antimicrobial and Anticancer Activity

  • Benzimidazole Derivatives : Compounds like W1 (N-(2,4-dinitrophenyl) analog) exhibit potent antimicrobial activity against E. coli and S. aureus, attributed to the electron-withdrawing nitro group enhancing membrane disruption .
  • Nitroimidazole Analogs : The nitro substituent in N-(2-chlorophenyl)-2-(2-methyl-5-nitroimidazol-1-yl)acetamide demonstrates in vivo antitumor activity, possibly via ROS generation .
  • The hydroxymethyl group may improve solubility, a critical factor in drug bioavailability .

Structure-Activity Relationships (SAR)

  • Fluorine Substitution: Fluorine at the 2-position (as in the target compound) balances metabolic stability and lipophilicity compared to non-fluorinated analogs .
  • Aromatic Substituents : Electron-deficient aryl groups (e.g., dinitrophenyl in W1 ) correlate with increased antimicrobial potency .

Crystallographic and Computational Insights

  • Crystallography: SHELX programs are widely used for small-molecule structure validation .
  • Computational Modeling : Molecular docking studies on related compounds suggest interactions with kinase or protease targets, though specific targets for the fluorinated derivative remain unexplored .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.